delapril - 110508-93-5

delapril

Catalog Number: EVT-1509633
CAS Number: 110508-93-5
Molecular Formula: C7H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Delapril is an angiotensin-converting enzyme (ACE) inhibitor developed by Takeda Chemical Industries, primarily used as an antihypertensive agent. It operates by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Delapril has been evaluated for its efficacy and safety in various clinical settings, demonstrating significant effectiveness in managing hypertension across diverse patient populations .

Source

Delapril was discovered through a systematic approach to drug design based on structure-activity relationships of existing ACE inhibitors. Its clinical evaluation began in Japan, where it was tested on approximately 1,000 hypertensive patients, showing promising results in blood pressure reduction and safety profiles .

Classification

Delapril is classified under the following categories:

  • Pharmacological Class: Angiotensin-converting enzyme inhibitors
  • Therapeutic Use: Antihypertensive medication
  • Chemical Structure: A derivative of the ACE inhibitor class, lacking a sulfhydryl group which is often associated with side effects like cough .
Synthesis Analysis

Methods

The synthesis of delapril involves multiple steps, typically starting from simpler organic compounds. The process includes:

  1. Formation of the Core Structure: Initial reactions create the basic framework of the delapril molecule.
  2. Functional Group Modifications: Subsequent reactions introduce necessary functional groups that enhance its efficacy as an ACE inhibitor.
Molecular Structure Analysis

Structure

Delapril's molecular formula is C20H28N2O5C_{20}H_{28}N_2O_5, and its structure can be represented as follows:

Molecular Structure C20H28N2O5\text{Molecular Structure }\quad \text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{5}

This structure includes a dipeptide-like backbone that contributes to its biological activity.

Data

  • Molecular Weight: 372.45 g/mol
  • Melting Point: Not extensively reported but typically within the range for similar compounds.
  • Solubility: Soluble in water and organic solvents, facilitating its pharmacological applications .
Chemical Reactions Analysis

Reactions

Delapril undergoes various chemical reactions during metabolism:

  1. Hydrolysis: Converts delapril into active metabolites which exert antihypertensive effects.
  2. Oxidation: Involves the conversion of certain functional groups, affecting its pharmacokinetic properties.

Technical details regarding these reactions are crucial for understanding how delapril is processed in the body and how it interacts with other substances .

Mechanism of Action

Process

Delapril functions primarily by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of this hormone lead to reduced sodium and water retention.

Data

Clinical studies have shown that delapril effectively lowers systolic and diastolic blood pressure in a significant percentage of treated patients, with reported efficacy rates ranging from 73% to 85% depending on the type of hypertension being treated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Range: Generally neutral (around pH 7).
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicate that delapril maintains its efficacy over time when stored properly, although specific degradation pathways have been studied using chromatographic methods .

Applications

Scientific Uses

Delapril is primarily used in clinical settings for managing hypertension but has also been explored for:

  • Combination Therapy: Often used with diuretics like indapamide for enhanced blood pressure control.
  • Research Studies: Investigated for potential benefits beyond hypertension management, including renal protection and cardiovascular health .
Introduction to Delapril: Development and Pharmacological Significance

Historical Context of ACE Inhibitors in Cardiovascular Therapeutics

The development of angiotensin-converting enzyme (ACE) inhibitors represents a landmark advancement in cardiovascular pharmacology, fundamentally reshaping hypertension management. The first-generation ACE inhibitor captopril (developed in the 1970s) featured a sulfhydryl (SH) moiety that facilitated zinc coordination within the ACE active site but was associated with adverse effects including taste disturbances and skin rashes [2] [6]. This limitation prompted intensive structure-activity relationship (SAR) studies aimed at optimizing inhibitor binding while eliminating reactive functional groups. Second-generation inhibitors like enalapril replaced the SH group with a carboxyl moiety, improving tolerability but exhibiting suboptimal tissue penetration due to lower lipophilicity [6]. This evolutionary process established critical SAR principles: 1) Dipeptide mimicry (binding to S₁ and S₂ subsites of ACE), 2) Zinc-coordinating group potency (COOH > SH > phosphinyl), and 3) the therapeutic impact of lipophilicity on tissue ACE inhibition [10]. By the mid-1980s, researchers recognized that vascular ACE inhibition – not just plasma ACE suppression – was crucial for optimal antihypertensive efficacy, creating demand for tissue-penetrant inhibitors [3].

Table 1: Evolution of ACE Inhibitor Structural Features

CompoundZinc-Binding GroupLipophilicity (Log P)Tissue PenetrationDevelopment Era
CaptoprilSulfhydryl (SH)Low (0.28)Limited1st Generation (1970s)
EnalaprilCarboxylLow (0.16)Moderate2nd Generation (1980s)
DelaprilCarboxylHigh (1.69)*High3rd Generation (Late 1980s)
RamiprilCarboxylModerate (1.36)High3rd Generation (Late 1980s)

*Predicted value via ALOGPS [7] [8]

Discovery and Development of Delapril: Rational Drug Design Strategies

Delapril (developmental code CV-3317) emerged from systematic SAR investigations at Takeda Chemical Industries during the mid-1980s, specifically targeting enhanced vascular ACE affinity and metabolic stability [5] [7]. The design strategy employed three key innovations: First, incorporation of an indanylglycine moiety (derived from 2-indanone precursors) replaced traditional amino acid residues, significantly increasing molecular lipophilicity (Log P ≈1.69) compared to enalapril (Log P≈0.16) [7] [8]. This modification exploited the lipid-rich environment of vascular membranes to enhance tissue distribution. Second, elimination of the sulfhydryl group while retaining a carboxyl zinc-binding motif mitigated SH-associated toxicities [5] [6]. Third, design as a prodrug with ethoxycarbonyl protection facilitated oral absorption, with hepatic hydrolysis generating two active metabolites: 5-hydroxy delapril diacid (5-OH-DPD) and delapril diacid (DPD) – both exhibiting potent ACE inhibition [1] [10].

Pharmacological characterization confirmed delapril's design superiority: In spontaneously hypertensive rats (SHR), it demonstrated 50-fold greater potency in suppressing vascular angiotensin II release compared to plasma ACE inhibition [3]. This tissue selectivity correlated with its sustained antihypertensive effect (>24 hours duration) despite moderate plasma half-life (t₁/₂ ≈3.4 hours), attributable to persistent binding to vascular ACE [2] [6]. Clinical validation came via multicenter trials (Japan Study Group) demonstrating 73-85% efficacy rates across essential, renal, and renovascular hypertension subtypes – outperforming captopril in direct comparisons [5].

Table 2: Key Milestones in Delapril Development

YearDevelopment MilestoneSignificance
1985-86SAR optimization leading to CV-3317Indanylglycine incorporation for lipophilicity [10]
1986Preclinical demonstration of vascular ACE selectivityExplained potent BP lowering despite modest plasma ACE inhibition [3]
1990Characterization of active metabolites (DPD, 5-OH-DPD)Confirmed dual active moieties with prolonged activity [1]
1991Japan Study Group clinical trialsDemonstrated 73-85% efficacy across hypertension subtypes [5]
2004Fixed-dose combination with indapamideAdditive BP reduction with metabolic neutrality [9]

Structural Uniqueness of Delapril Among ACE Inhibitors

Delapril's molecular architecture (C₂₆H₃₂N₂O₅; MW 452.55 g/mol) incorporates distinctive features that confer pharmacological advantages [7] [8]. The core structure consists of three integrated domains:

  • Indanylglycine Scaffold: The 2,3-dihydro-1H-indene-2-ylglycine moiety provides exceptional lipophilicity (enhanced by the bicyclic aromatic system), enabling 10-fold greater membrane penetration than enalapril. This facilitates potent inhibition of vascular endothelial ACE where angiotensin II generation significantly impacts vascular tone [2] [6].

  • L-Alanine Linker: Positioned between the indanylglycine and N-terminal carboxylic acid, this chiral center (S-configuration) ensures optimal orientation for active-site binding. The methyl side chain contributes to steric hindrance, slowing enzymatic degradation and prolonging action [7] [10].

  • Acylated Amino Acid Prodrug Moiety: The (S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group masks the critical C-terminal carboxylate as an ethyl ester. This dramatically improves oral bioavailability by enhancing intestinal absorption. Post-absorption, carboxylesterases hydrolyze this group to release the active diacid forms (DPD and 5-OH-DPD), both retaining ACE affinity [1] [8].

Table 3: Key Molecular Properties of Delapril and Metabolites

ParameterDelapril (Prodrug)Delapril Diacid (DPD)5-Hydroxy Delapril Diacid (5-OH-DPD)
Molecular FormulaC₂₆H₃₂N₂O₅C₂₄H₂₈N₂O₅C₂₄H₂₈N₂O₆
Active Site Binding GroupEthyl Ester (Prodrug)CarboxylateCarboxylate
Zinc CoordinationIndirect (via hydrolysis)Direct (high affinity)Direct (high affinity)
Lipophilicity (Calculated Log P)1.691.211.05
Primary Elimination RouteHepatic metabolismRenal excretionRenal excretion

Comparative molecular analysis reveals delapril's structural differentiation: Unlike captopril, it lacks the reactive sulfhydryl group, reducing oxidant stress potential. Versus lisinopril (already a diacid), its prodrug design enables superior absorption. Relative to ramipril or perindopril, the indane system provides greater membrane partitioning than alicyclic rings [6] [8]. This manifests pharmacodynamically as enhanced vascular ACE suppression – 51-73% inhibition in SHR hindquarters perfusion models after DPD administration versus approximately 30-40% for equimolar enalaprilat [3]. Additionally, delapril exhibits weaker bradykinin potentiation than SH-containing ACE inhibitors, correlating with its clinically observed lower incidence of cough (≈1.1% vs. 5-20% for enalapril/captopril) [2] [6]. The molecule's stereochemical complexity (two chiral centers) necessitates asymmetric synthesis, typically achieved via chiral pool derivatization of L-alanine and enzymatic resolution or transition-metal catalysis for the indanylglycine segment [7] [10].

Properties

CAS Number

110508-93-5

Product Name

delapril

Molecular Formula

C7H13NO2

Synonyms

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (S)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.